molecular formula C11H14O6 B13606663 2,4,5-Trimethoxymandelic Acid

2,4,5-Trimethoxymandelic Acid

Cat. No.: B13606663
M. Wt: 242.22 g/mol
InChI Key: QQZBWMDHXIMLLV-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxymandelic Acid is an organic compound with the molecular formula C10H12O5 It is a derivative of mandelic acid, characterized by the presence of three methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethoxymandelic Acid typically involves the methylation of gallic acid using dimethyl carbonate under the catalysis of ionic liquids. This process includes bromination, cyaniding, and hydrolyzation steps . The reaction conditions are generally mild, making the process environmentally friendly.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of green chemical reagents and catalysts ensures that the process is sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethoxymandelic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the methoxy groups to hydroxyl groups.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound .

Scientific Research Applications

2,4,5-Trimethoxymandelic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trimethoxymandelic Acid involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anti-cancer agent .

Comparison with Similar Compounds

  • 2,3,4-Trimethoxymandelic Acid
  • 2,4,5-Trimethoxyphenethylamine
  • 2,4,5-Trichlorophenoxyacetic Acid

Comparison: 2,4,5-Trimethoxymandelic Acid is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical and biological properties. Compared to 2,3,4-Trimethoxymandelic Acid, it has different reactivity and potential applications. Unlike 2,4,5-Trimethoxyphenethylamine, which is primarily studied for its psychoactive properties, this compound is more focused on therapeutic and industrial applications. 2,4,5-Trichlorophenoxyacetic Acid, on the other hand, is a herbicide and has a completely different application spectrum .

Properties

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

2-hydroxy-2-(2,4,5-trimethoxyphenyl)acetic acid

InChI

InChI=1S/C11H14O6/c1-15-7-5-9(17-3)8(16-2)4-6(7)10(12)11(13)14/h4-5,10,12H,1-3H3,(H,13,14)

InChI Key

QQZBWMDHXIMLLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(C(=O)O)O)OC)OC

Origin of Product

United States

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